1-(3,4-dimethoxyphenyl)-2-{2-[(3-hydroxypropyl)amino]-1H-benzimidazol-1-yl}ethanone
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Overview
Description
1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by its unique structure, which includes a dimethoxyphenyl group and a benzodiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Introduction of the Hydroxypropylamino Group: This step involves the nucleophilic substitution of a suitable leaving group with a hydroxypropylamine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: A tyrosinase inhibitor with similar structural features.
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
Uniqueness
1-(3,4-DIMETHOXYPHENYL)-2-{2-[(3-HYDROXYPROPYL)AMINO]-1H-1,3-BENZODIAZOL-1-YL}ETHAN-1-ONE is unique due to its combination of a benzodiazole moiety with a dimethoxyphenyl group and a hydroxypropylamino side chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O4 |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-2-[2-(3-hydroxypropylamino)benzimidazol-1-yl]ethanone |
InChI |
InChI=1S/C20H23N3O4/c1-26-18-9-8-14(12-19(18)27-2)17(25)13-23-16-7-4-3-6-15(16)22-20(23)21-10-5-11-24/h3-4,6-9,12,24H,5,10-11,13H2,1-2H3,(H,21,22) |
InChI Key |
IMEDNRUINZMCTK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2NCCCO)OC |
Origin of Product |
United States |
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